molecular formula C9H8N4O3 B12689868 Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- CAS No. 27315-02-2

Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)-

Cat. No.: B12689868
CAS No.: 27315-02-2
M. Wt: 220.18 g/mol
InChI Key: ULTDSZYCFJIPJB-UHFFFAOYSA-N
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Description

Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- is a heterocyclic compound featuring a benzotriazine core substituted with a 1,4-dioxide moiety and an acetamide group at the 3-position. The 1,4-dioxide substituent likely enhances electrophilicity, influencing reactivity and interactions with biological targets such as enzymes or receptors .

Properties

CAS No.

27315-02-2

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

N-(1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-yl)acetamide

InChI

InChI=1S/C9H8N4O3/c1-6(14)10-9-11-13(16)8-5-3-2-4-7(8)12(9)15/h2-5H,1H3,(H,10,11,14)

InChI Key

ULTDSZYCFJIPJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=[N+](C2=CC=CC=C2[N+](=N1)[O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- typically involves the oxidative cyclization of amidrazones. This process can be carried out using atmospheric oxygen in the presence of palladium on carbon (Pd/C) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The starting amidrazones can be obtained from amides via intermediate imidoyl chlorides .

Industrial Production Methods: While specific industrial production methods for Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzotriazine ring.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the benzotriazine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization of amidrazones leads to the formation of benzotriazinyl radicals .

Scientific Research Applications

Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, benzotriazine derivatives are known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. The inhibition of this enzyme can help manage blood glucose levels in diabetic patients .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Acetamide Derivatives

Compound Name Core Structure Substituents/Functional Groups Notable Features
Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- 1,2,4-Benzotriazine 1,4-Dioxide, acetamide High electrophilicity due to dioxido groups
N-[4-(Trifluoromethyl)phenyl]acetamide Benzothiazole Trifluoromethylphenyl, acetamide Enhanced lipophilicity from CF₃ group
2-(1,2-Benzoxazol-3-yl)-N-[[(3R)-1,1-dioxothiolan-3-yl]methyl]acetamide Benzoxazole Dioxothiolane, acetamide Chiral center in thiolane moiety
2-((1,1-Dioxido-4H-benzothiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide Benzothiadiazine Thiadiazine dioxide, thioether linkage Sulfur-rich structure for redox activity

Key Observations :

  • The benzotriazine core in the target compound distinguishes it from benzothiazole () or benzoxazole derivatives (), which exhibit different electronic and steric properties.

Key Findings :

  • Compounds like N-(4-trifluoromethylphenyl)acetamide () demonstrate altered reactivity due to electron-withdrawing substituents, which may reduce metabolic degradation compared to the target compound’s dioxide groups.
  • Benzothiadiazine derivatives () show sulfur-mediated redox activity, a feature absent in the target compound’s oxygen-dominated system.

Biological Activity

Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- (CAS No. 27315-02-2) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

PropertyValue
Molecular FormulaC9_9H8_8N4_4O3_3
Molar Mass220.18 g/mol
Density1.54 g/cm³
Melting Point200 °C
pKa9.92 ± 0.43

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzotriazine compounds exhibit significant antibacterial properties. For instance, a series of acetamide derivatives were synthesized and screened for their antibacterial activity using the agar well diffusion method. Notably, compounds derived from benzotriazine structures showed promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study published in the Journal of Medicinal Chemistry, several acetamide derivatives were tested for their antibacterial efficacy. The results indicated that specific derivatives exhibited comparable or superior activity to standard antibiotics like levofloxacin. The minimum inhibitory concentrations (MICs) were determined for the most active compounds:

CompoundMIC (μg/mL)Target Bacteria
2b12E. coli
2i10S. aureus
2c15S. typhi

These findings suggest that the presence of the benzotriazine moiety enhances the antibacterial potency of these compounds.

Anticancer Potential

Acetamide derivatives have also been investigated for their anticancer properties. A notable study examined the effects of N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)-acetamide on various cancer cell lines.

Case Study: Anticancer Activity

In vitro assays demonstrated that this compound inhibited cell proliferation in glioblastoma U87MG cells with an IC50 value significantly lower than many conventional chemotherapeutics:

CompoundIC50 (μM)Cell Line
N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)-acetamide5.6U87MG

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

The biological activity of Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses.
  • Antibiofilm Activity : Studies indicate that certain derivatives exhibit significant antibiofilm properties against pathogens like Staphylococcus aureus, reducing biofilm formation by over 80% at optimal concentrations.
  • Molecular Docking Studies : Computational analyses suggest strong binding affinities to bacterial targets, which may explain the observed antimicrobial effects.

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